Bis(dibutylchlorotin(IV)) oxide (CAS 10428-19-0), widely known as Otera's catalyst, is a dimeric distannoxane characterized by a highly stable, lipophilic ladder structure. As an advanced weak Lewis acid, it features multi-active catalytic centers that provide exceptional bidentate coordination. In industrial procurement, it is primarily sourced as a premium alternative to conventional organotin compounds—such as dibutyltin oxide (DBTO) or dibutyltin dilaurate (DBTDL)—for complex transesterifications, macrolactonizations, and the polycondensation of biodegradable aliphatic polyesters. Its defining commercial value lies in its ability to drive reactions at extremely low molar loadings under mild conditions, while uniquely facilitating the near-complete removal of toxic tin residues during downstream purification [1].
Esterification & transesterification catalysis
Dimeric distannoxane with cooperative tin sites
Synthetic intermediate for functionalized distannoxanes
Substituting Bis(dibutylchlorotin(IV)) oxide with standard in-class alternatives like DBTO or simple dialkoxy-distannoxanes frequently compromises process efficiency and product purity. DBTO often necessitates harsh reaction conditions or the use of highly toxic co-reagents, such as carbon disulfide, to achieve complete conversion in sterically hindered monomer syntheses. Furthermore, while other distannoxanes may initiate transesterification, dialkoxy and diacyloxy variants lack the electron-withdrawing chlorine atoms that stabilize the dimeric ladder core, causing them to degrade into unsymmetrical, inactive species post-reaction. Consequently, generic substitution leads to higher catalyst loading requirements, unrecoverable catalytic species, and severe downstream tin contamination that can disqualify products from pharmaceutical or high-grade polymer markets [1].
In the synthesis of complex oxaspiro comonomers (e.g., DMTOSU), conventional dibutyltin oxide (DBTO) requires a time-consuming two-step catalytic process heavily reliant on highly toxic carbon disulfide (CS2). In contrast, Bis(dibutylchlorotin(IV)) oxide enables a direct, single-step transesterification that completely eliminates the need for CS2 while maintaining high conversion rates [1].
| Evidence Dimension | Synthetic route complexity and co-reagent toxicity |
| Target Compound Data | Direct 1-step transesterification (0% CS2 required) |
| Comparator Or Baseline | DBTO requires a 2-step process utilizing toxic carbon disulfide (CS2) |
| Quantified Difference | 100% elimination of CS2 handling |
| Conditions | Synthesis of DMTOSU from 2-methylene-1,3-propanediol |
Allows procurement and EHS teams to eliminate highly flammable and neurotoxic carbon disulfide from the manufacturing workflow while streamlining production time.
A major industrial bottleneck for organotin catalysts is the retention of toxic heavy metals in the final product. Research demonstrates that residues of 1,3-dichloro-1,1,3,3-tetrabutyldistannoxane can be efficiently stripped using 10%-moist silica gel chromatography, reducing tin contamination to just 2.4 ppm. In sharp contrast, standard purification using dry silica leaves approximately 5000 ppm of organotin residues [1].
| Evidence Dimension | Residual tin concentration in final product |
| Target Compound Data | 2.4 ppm organotin residue (via moist silica gel) |
| Comparator Or Baseline | ~5000 ppm organotin residue (via standard dry silica) |
| Quantified Difference | >99.9% reduction in retained heavy metal contamination |
| Conditions | Acetylation of geraniol with vinyl acetate |
Overcomes the primary barrier to using organotin catalysts in pharmaceutical intermediates by ensuring final products meet strict heavy metal toxicity limits.
The economic viability of a catalyst depends heavily on its reusability. Thanks to the electron-withdrawing chlorine atoms that stabilize its dimeric ladder core, Bis(dibutylchlorotin(IV)) oxide is recovered completely unchanged after transesterification cycles. Conversely, generic dialkoxy- and diacyloxy-distannoxanes suffer from ligand scrambling and degrade into unsymmetrical, catalytically inferior acyloxy-alkoxy-distannoxanes [1].
| Evidence Dimension | Post-reaction structural integrity |
| Target Compound Data | Recovered completely unchanged (maintains symmetrical dimeric structure) |
| Comparator Or Baseline | Dialkoxy- and diacyloxy-distannoxanes degrade into unsymmetrical species |
| Quantified Difference | Complete structural retention vs. irreversible ligand scrambling |
| Conditions | Extended transesterification cycles under anhydrous conditions |
Lowers total cost of ownership by enabling direct catalyst recovery and reuse without the loss of catalytic activity associated with generic distannoxanes.
For the production of biodegradable plastics, minimizing catalyst loading is critical to prevent polymer discoloration. Bis(dibutylchlorotin(IV)) oxide and closely related chlorodistannoxanes drive the polycondensation of succinic acid and 1,4-butanediol at ultra-low loadings of 0.01 to 0.001 mol%, successfully yielding high-molecular-weight poly(butylene succinate) (Mw > 270,000). Standard Lewis acids like SnCl2 or Ti(OiPr)4 typically require significantly higher concentrations to achieve comparable chain lengths [1].
| Evidence Dimension | Catalyst loading required for high-Mw polymer synthesis |
| Target Compound Data | 0.01 to 0.001 mol% loading (yields Mw > 270,000) |
| Comparator Or Baseline | Conventional Lewis acids require 10x to 100x higher loading |
| Quantified Difference | Up to 100-fold reduction in required catalyst concentration |
| Conditions | Polycondensation in a two-phase solvent/molten polymer system |
Enables the cost-effective production of high-strength biodegradable plastics with minimal residual metal, reducing downstream polymer degradation.
Because its residues can be reduced to single-digit ppm levels using simple moist-silica filtration, this compound is the preferred transesterification and acylation catalyst for late-stage pharmaceutical precursors where strict heavy metal limits prohibit the use of standard organotins [1].
Bis(dibutylchlorotin(IV)) oxide is highly effective for the ring-opening polymerization of lactides and the polycondensation of dicarboxylic acids with diols. Its ability to operate at ultra-low loadings (0.001 mol%) makes it ideal for manufacturing high-molecular-weight poly(butylene succinate) (PBS) and poly(lactic acid) (PLA) without inducing polymer discoloration[2].
The catalyst's mild Lewis acidity and bidentate coordination allow for the direct, one-step synthesis of sterically hindered spiro ortho carbonate (SOC) monomers (e.g., DMTOSU) used in low-shrinkage denture base resins, bypassing the toxic CS2/DBTO pathways traditionally required [3].
Its stable ladder structure and high lipophilicity enable the efficient ring closure of complex, highly functionalized macrolides under mild conditions. It is frequently selected over titanium-based catalysts when substrates contain sensitive functional groups like epoxides that would otherwise degrade [4].
Corrosive